molecular formula C19H20N2O4 B10999055 1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide

1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide

Cat. No.: B10999055
M. Wt: 340.4 g/mol
InChI Key: GKCHFUVOIGJZFU-UHFFFAOYSA-N
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Description

1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a 1H-indole core substituted with a carboxamide group and a 3,4,5-trimethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of the 3,4,5-Trimethoxyphenyl Group: The final step involves the coupling of the 3,4,5-trimethoxyphenyl group to the indole core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2 and 3 positions, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.

    1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-acetamide: Similar structure but with an acetamide group instead of a carboxamide group.

Uniqueness

1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4,5-trimethoxyphenyl group can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

1-methyl-N-(3,4,5-trimethoxyphenyl)indole-3-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-21-11-14(13-7-5-6-8-15(13)21)19(22)20-12-9-16(23-2)18(25-4)17(10-12)24-3/h5-11H,1-4H3,(H,20,22)

InChI Key

GKCHFUVOIGJZFU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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